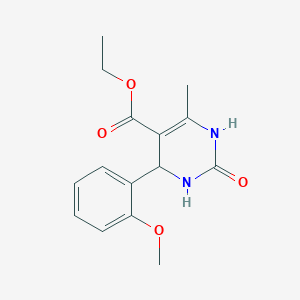

Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H18N2O4/c1-4-21-14(18)12-9(2)16-15(19)17-13(12)10-7-5-6-8-11(10)20-3/h5-8,13H,4H2,1-3H3,(H2,16,17,19) |

InChI Key |

IIGVDDUITROBNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form the tetrahydropyrimidine ring. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where the methoxy group is added to the phenyl ring. The final product is obtained through esterification reactions, where the carboxyl group is converted to an ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Conventional Heating Method

-

Reactants :

-

Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde)

-

Ethyl 3-oxobutanoate

-

Urea

-

-

Conditions :

Reaction Mechanism

The synthesis follows a Biginelli-type reaction mechanism :

-

Enolate Formation : Ethyl 3-oxobutanoate forms an enolate under basic conditions (potassium tert-butoxide).

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of the substituted benzaldehyde.

-

Cyclization : Urea participates in the formation of the pyrimidine ring via intramolecular amine addition.

-

Aromatization : Loss of water completes the tetrahydropyrimidine ring structure .

NMR Analysis

-

¹H NMR (CDCl₃) :

FTIR Analysis

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| Amide NH | 3240–3320 |

| Ester carbonyl (C=O) | 1720–1730 |

| Pyrimidine C=N | 1640–1680 |

| Aromatic C=C | 1450–1600 |

Hydrolysis

-

Conditions : Acidic or basic aqueous solutions

-

Product : 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Thioxo Derivatives

Substitution of the carbonyl oxygen with sulfur (via Lawesson's reagent) yields 2-thioxo analogs , which exhibit altered reactivity and potential biological activity .

Biological Activity Insights

While direct experimental data on this specific compound is limited, related tetrahydropyrimidine derivatives show:

-

Anticancer activity : Demonstrated via molecular docking studies targeting kinase enzymes .

-

Enzyme inhibition : Potential applications in drug design due to structural similarity to kinase inhibitors.

Challenges and Optimization

-

Side Reactions : Formation of byproducts due to competing enolate pathways in conventional heating.

-

Catalyst Dependency : Potassium tert-butoxide outperforms sodium acetate or potassium carbonate in yield optimization .

-

Green Chemistry : Microwave and mortar-paste methods reduce solvent usage and reaction times .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological and cardiovascular diseases. The compound's ability to enhance drug efficacy and specificity makes it valuable in drug formulation.

Case Study: Neurological Agents

Research has indicated that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that modifications to the pyrimidine ring can lead to increased activity against neurodegenerative disorders such as Alzheimer's disease .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in developing agrochemicals. It contributes to formulating effective pesticides and herbicides that improve crop yield while minimizing environmental impact.

Case Study: Pesticide Development

A study demonstrated that this compound derivatives showed significant insecticidal activity against common agricultural pests. This finding highlights its potential as a safer alternative to conventional pesticides .

Biochemical Research

The compound is also employed in biochemical research focused on enzyme inhibition and receptor binding studies. Its structural characteristics allow researchers to explore its interactions with biological targets.

Case Study: Enzyme Inhibition Studies

Inhibitory effects on specific enzymes related to metabolic pathways have been documented. For example, derivatives were found to inhibit certain kinases involved in cancer progression, suggesting potential applications in cancer therapy .

Material Science

This compound is being investigated for its potential in creating novel materials with unique properties. Researchers are exploring its application in developing materials with improved thermal stability and mechanical strength.

Case Study: Polymer Composites

Recent studies have explored incorporating this compound into polymer matrices to enhance their mechanical properties. The resulting composites exhibited superior thermal stability compared to traditional materials .

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. The methoxyphenyl group enhances its binding affinity to aromatic amino acids in proteins, while the tetrahydropyrimidine ring provides structural stability. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The structural diversity of DHPM derivatives arises from variations in substituents at positions 4 (aryl/heteroaryl), 2 (oxo/thioxo), and N1 (alkyl/aryl). Below is a comparative analysis of key analogues:

Pharmacological and Physicochemical Properties

- Anticancer Activity : The furan-containing analogue () demonstrated inhibitory activity against mitotic kinesin Eg5, a target in cancer therapy, with IC₅₀ values comparable to monastrol . In contrast, the 4-methoxyphenyl derivative () showed moderate cytotoxicity against MCF-7 breast cancer cells (21.7% yield) .

- Solubility and Stability : Thioxo derivatives (e.g., ) exhibit lower aqueous solubility due to reduced polarity but enhanced metabolic stability . Hydroxyphenyl variants () are prone to oxidation, limiting their pharmacokinetic profiles .

- Electronic Properties : DFT studies on a dimethoxyphenyl analogue () revealed a HOMO-LUMO gap of 4.32 eV, indicating moderate reactivity, with UV-Vis absorption at 270 nm attributed to π→π* transitions .

Crystallographic and Spectroscopic Data

Biological Activity

Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.314 g/mol

- CAS Number : 161374-07-8

The biological activity of this compound has been linked to its ability to inhibit various enzymes and pathways involved in disease processes. It is hypothesized to interact with specific targets in cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of tetrahydropyrimidines showed cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. In vitro studies have shown that related compounds display activity against gram-positive bacteria and fungi .

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells .

Case Studies and Research Findings

- Study on Anticancer Activity :

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Ethyl 4-(2-methoxyphenyl)-6-methyl | 15 | MCF7 |

| Control (Doxorubicin) | 0.5 | MCF7 |

- Antimicrobial Evaluation :

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Q & A

Q. What synthetic methodologies are most effective for preparing Ethyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot condensation of an aldehyde (e.g., 2-methoxybenzaldehyde), urea, and a β-keto ester (e.g., ethyl acetoacetate) in acidic conditions. Evidence from analogous syntheses (e.g., methyl esters) suggests using ethanol as the solvent, concentrated HCl as the catalyst, and refluxing for 3–10 hours to achieve optimal yields . Post-reaction steps include cooling to 273 K for crystallization and recrystallization from ethanol to improve purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- X-ray crystallography is definitive for structural confirmation, revealing puckering in the tetrahydropyrimidine ring and dihedral angles between substituents (e.g., 80.94° between fused rings in related compounds) .

- NMR spectroscopy (¹H and ¹³C) identifies key protons (e.g., NH groups at δ 9.5–10.5 ppm) and confirms substituent positions.

- FT-IR verifies carbonyl (C=O) and thiocarbonyl (C=S) stretches at 1650–1750 cm⁻¹ and 1200–1250 cm⁻¹, respectively .

Advanced Research Questions

Q. How do substituents on the aryl group influence the compound’s crystallographic packing and physicochemical properties?

Substituents like methoxy, trifluoromethyl, or halogens alter crystal packing via steric and electronic effects. For example:

- Electron-withdrawing groups (e.g., -CF₃ in ) increase density (1.568 g/cm³) and rigidity due to stronger intermolecular interactions.

- Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene in ) create larger dihedral angles (80.94°), reducing planarity and affecting solubility . Computational modeling (e.g., DFT) can predict these effects by analyzing charge distribution and steric maps.

Q. What mechanistic insights explain the role of acid catalysts in the Biginelli reaction for this compound?

HCl or other Brønsted acids protonate the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by urea. The acid also stabilizes intermediates (e.g., N-acyliminium ions) and accelerates cyclodehydration. Kinetic studies of analogous reactions show that higher acid concentrations reduce reaction times but may increase side products (e.g., dimerization) if not optimized .

Q. How can researchers resolve contradictions in reported synthesis conditions (e.g., reaction time, catalyst loading)?

Discrepancies arise from differences in substituent reactivity or solvent purity. Systematic optimization via Design of Experiments (DoE) is recommended:

- Vary catalyst (HCl) loading (0.1–1.0 equiv) and reflux time (3–12 hours).

- Monitor yield and purity using HPLC or LC-MS.

- For example, reports 3-hour reflux, while uses 8–10 hours for bulkier substituents .

Data Analysis and Experimental Design

Q. What strategies are effective for analyzing polymorphism or hydrate formation in this compound?

- Thermogravimetric Analysis (TGA) detects hydrate loss (e.g., monohydrate decomposition at 100–150°C) .

- Powder XRD distinguishes polymorphs by comparing diffraction patterns with single-crystal data.

- Dynamic Vapor Sorption (DVS) evaluates hygroscopicity and hydrate stability under varying humidity.

Q. How can computational methods (e.g., molecular docking) predict the biological activity of derivatives?

- Molecular docking (using AutoDock Vina) models interactions with target proteins (e.g., dihydrofolate reductase for antimicrobial activity).

- QSAR models correlate substituent properties (e.g., Hammett σ values) with bioactivity. For example, electron-donating groups (e.g., -OCH₃) may enhance binding affinity to hydrophobic pockets .

Structural and Functional Modifications

Q. What synthetic routes enable the introduction of bioisosteres (e.g., replacing oxygen with sulfur in the 2-oxo group)?

- Replace urea with thiourea in the Biginelli reaction to synthesize 2-thioxo analogs .

- Post-synthetic modifications (e.g., alkylation of the thione group) can further diversify functionality.

Q. How does the 2-methoxyphenyl substituent influence the compound’s electronic properties compared to other aryl groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.